3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one
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Overview
Description
3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one is an organic compound that features a phosphine group attached to an aniline moiety, which is further connected to a diphenylprop-2-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one typically involves the reaction of diphenylphosphine with an appropriate aniline derivative under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-phosphorus bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine group can donate electron density to the metal center, facilitating various catalytic transformations. Additionally, the aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one
- 2-Anilino-1,4-naphthoquinone derivatives
- 3-(Diphenylphosphino)-1-propylamine
Uniqueness
3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one is unique due to the presence of both a phosphine group and an aniline moiety, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a ligand in coordination chemistry and its potential biological activity make it a versatile compound in both research and industrial settings.
Properties
CAS No. |
919083-44-6 |
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Molecular Formula |
C33H26NOP |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-(2-diphenylphosphanylanilino)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C33H26NOP/c35-32(27-17-7-2-8-18-27)25-31(26-15-5-1-6-16-26)34-30-23-13-14-24-33(30)36(28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-25,34H |
InChI Key |
BJRSIPAGUPYOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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